KF 17837S

Übersicht

Beschreibung

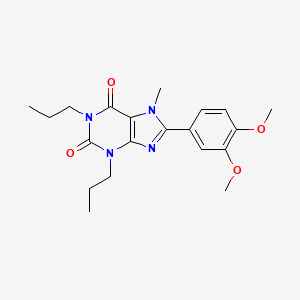

KF 17837S, auch bekannt als (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthin, ist eine synthetische organische Verbindung. Es ist vor allem als ein Adenosin-A2A-Rezeptor-Antagonist bekannt. Diese Verbindung wurde für ihre potenziellen therapeutischen Anwendungen bei verschiedenen Erkrankungen des Nervensystems und Stoffwechselstörungen untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Adenosinrezeptoren befassen.

Biologie: Die Verbindung wird in Experimenten verwendet, um die Rolle der Adenosin-A2A-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Therapeutika verwendet, die auf Adenosinrezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Adenosin-A2A-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Neurotransmission und die Regulation des Blutflusses. Durch die Blockierung des A2A-Rezeptors kann this compound diese Prozesse modulieren, was zu potenziellen therapeutischen Vorteilen bei Erkrankungen wie der Parkinson-Krankheit führt .

Wirkmechanismus

Target of Action

The primary target of KF 17837S is the Adenosine A2a receptor (A2aR) . This receptor plays a crucial role in the nervous system and metabolic diseases .

Mode of Action

This compound acts as an antagonist to the Adenosine A2a receptor . This means it binds to the A2aR, blocking its normal function and preventing any downstream effects that would typically result from its activation.

Biochemical Pathways

The compound’s antagonistic action on the A2aR affects the extracellular 3’,5’-cAMP-adenosine pathway . This pathway involves the conversion of extracellular 3’,5’-cAMP to 5’-AMP and adenosine on the cell surface, which could generate adenosine in the biophase of glomerular mesangial cells (GMCs) receptors .

Result of Action

The antagonistic action of this compound on the A2aR leads to the inhibition of cell growth . Specifically, it has been observed to inhibit all indices of cell growth in human GMCs, including cell proliferation, DNA synthesis, collagen synthesis, and mitogen-activated protein kinase activity .

Biochemische Analyse

It was initially developed by Kyowa Kirin Co., Ltd . The compound is an antagonist of the Adenosine A2a receptor (A2aR) .

Biochemical Properties

KF 17837S plays a role in biochemical reactions as an A2aR antagonist . The Adenosine A2a receptor is a protein that this compound interacts with . The nature of this interaction involves the compound binding to the receptor and inhibiting its function .

Cellular Effects

The effects of this compound on cells are related to its role as an A2aR antagonist . By inhibiting the A2aR, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the A2aR . As an antagonist, it inhibits the function of this receptor, which can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in the adenosine signaling pathway through its interaction with the A2aR

Vorbereitungsmethoden

Die Synthese von KF 17837S umfasst mehrere Schritte, beginnend mit der Herstellung der Xanthin-Kernstruktur. Der synthetische Weg beinhaltet typischerweise:

Bildung des Xanthin-Kerns: Dies beinhaltet die Reaktion geeigneter Purinderivate mit Alkylierungsmitteln.

Substitutionsreaktionen: Einführung der 3,4-Dimethoxystyryl-Gruppe und anderer Substituenten durch Substitutionsreaktionen.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Xanthin-Kern, um verschiedene Substituenten einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Alkylierungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

KF 17837S undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the xanthine core, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

KF 17837S ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Adenosin-A2A-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

CGS 21680: Ein Adenosin-A2A-Rezeptor-Agonist, der zum Vergleich in Bindungsstudien verwendet wird.

SCH 58261: Ein weiterer Adenosin-A2A-Rezeptor-Antagonist mit ähnlichen Anwendungen.

ZM 241385: Ein selektiver Adenosin-A2A-Rezeptor-Antagonist, der in verschiedenen Forschungsstudien verwendet wird.

This compound zeichnet sich durch seine spezifische chemische Struktur und seine hohe Affinität zum Adenosin-A2A-Rezeptor aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

8-(3,4-dimethoxyphenyl)-7-methyl-1,3-dipropylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-6-10-23-18-16(19(25)24(11-7-2)20(23)26)22(3)17(21-18)13-8-9-14(27-4)15(12-13)28-5/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNYKAEJIVAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165151 | |

| Record name | KF 17837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152881-18-0 | |

| Record name | KF 17837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152881180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KF 17837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

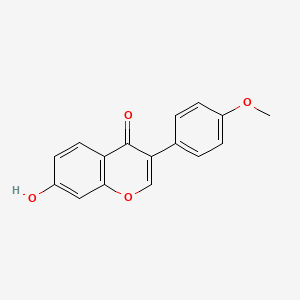

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

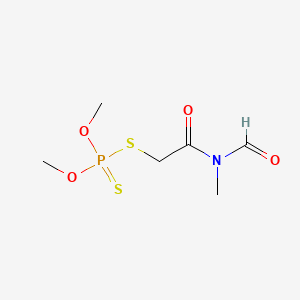

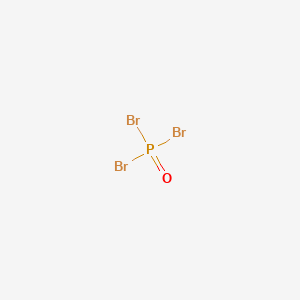

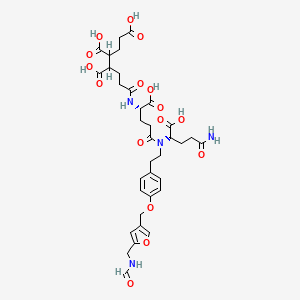

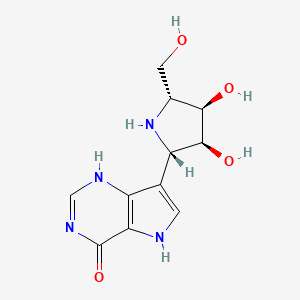

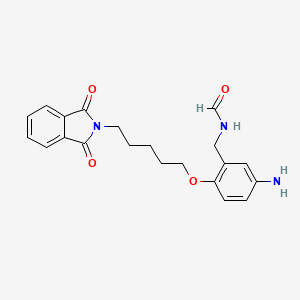

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)